Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate

XLogP Hydrophilic-lipophilic balance Phosphate ester partitioning

Researchers requiring an anionic PEG-phosphate surfactant with defined architecture for drug delivery or tracer applications often find generic phosphate diesters inadequate. Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate (CAS 98072-05-0) addresses this gap: • 14 H-bond acceptor sites & XLogP 0.5 enable drug solubilization and water-dispersibility • Phosphatase-responsive charge-reversal (predicted Δζ >20 mV) for SEDDS-based oral delivery of peptide/nucleic acid therapeutics • Unique bis-benzyl mass signature enables unambiguous LC-MS detection in multiplexed oilfield tracer campaigns Supplied at ≥95% purity for R&D use. In stock with global shipping.

Molecular Formula C34H55O14P
Molecular Weight 718.8 g/mol
CAS No. 98072-05-0
Cat. No. B15347604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate
CAS98072-05-0
Molecular FormulaC34H55O14P
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C34H55O14P/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34/h1-10H,11-32H2,(H,35,36)
InChIKeyCXZCZDXBXGKRQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) Hydrogen Phosphate for Procurement: Core Identity and Chemical Profile


Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate (CAS 98072-05-0) is a synthetic bis-benzyl polyethylene glycol phosphate diester with the molecular formula C34H55O14P and a molecular weight of approximately 718.8 g/mol . It belongs to the class of anionic PEG-phosphate surfactants, featuring two hydrophilic pentaethylene glycol chains, each terminated with a hydrophobic benzyl group, linked via a central hydrogen phosphate moiety . The compound is registered under EINECS number 308-456-5 and is supplied primarily for laboratory research use, with documented interest in drug delivery systems, tracer applications, and surfactant-based formulations .

Why Generic Substitution of Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) Hydrogen Phosphate Carries Risk


Generic substitution of bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate with simpler phosphate diesters (e.g., dibenzyl phosphate or bis(2-ethylhexyl) phosphate) fails to replicate its unique combination of a central ionizable phosphate head group, dual five-unit PEG spacers, and terminal benzyl anchors [1][2]. This architecture simultaneously provides high molecular flexibility (36 rotatable bonds), strong hydrogen-bonding capacity (14 acceptor sites), and a moderately lipophilic character (XLogP = 0.5) that is absent in non-PEGylated or mono-PEG analogs [1]. The quantitative evidence below demonstrates that such structural differences translate into measurable divergences in enzyme-responsive charge-reversal behavior, solubilization capacity, and tracer performance—factors directly relevant to procurement decisions in pharmaceutical formulation and chemical tracer development [2][3].

Quantitative Differentiation Evidence for Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) Hydrogen Phosphate


XLogP Differentiates Hydrophilic-Lipophilic Balance from Non-PEGylated Bis-Benzyl Phosphates

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exhibits a computed XLogP of 0.5, reflecting its balanced amphiphilic character imparted by the dual PEG5 chains [1]. In contrast, dibenzyl phosphate (CAS 1623-08-1), a non-PEGylated bis-aryl phosphate ester, has a reported LogP of approximately 2.17 . The lower XLogP (Δ > 1.6 log units) of the target compound indicates substantially greater hydrophilicity and aqueous compatibility, which is critical for applications requiring water-dispersible phosphate esters without additional co-solvents.

XLogP Hydrophilic-lipophilic balance Phosphate ester partitioning

Hydrogen Bond Acceptor Capacity Exceeds Simple Bis-Benzyl and Bis-Alkyl Phosphate Esters

The target compound possesses 14 hydrogen bond acceptor sites, derived from twelve ether oxygens across the two PEG5 chains and two phosphoryl oxygens [1]. This contrasts sharply with dibenzyl phosphate (4 acceptor sites) and bis(2-ethylhexyl) phosphate (4 acceptor sites) [2]. The 3.5-fold greater H-bond acceptor capacity directly enhances the compound's ability to solubilize hydrogen bond donor drugs and to participate in supramolecular assemblies, as demonstrated for structurally analogous PEG-phosphate surfactants that achieved 2- to 3-fold higher mucus permeation of encapsulated fluorescein diacetate compared to non-PEGylated phosphate formulations [3].

Hydrogen bonding Supramolecular assembly Drug-excipient compatibility

Molecular Flexibility (36 Rotatable Bonds) Enables Conformational Adaptation Unlike Rigid Phosphate Diesters

With 36 rotatable bonds, bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exhibits an exceptionally high degree of conformational freedom [1]. This is approximately 9× the rotatable bond count of dibenzyl phosphate (4 rotatable bonds) and 2.6× that of POAP-type PEG-phosphate surfactants (~14 rotatable bonds) [2]. High rotatable bond counts in PEGylated surfactants have been correlated with improved colloidal stability and the ability to accommodate guest molecules of varying size, as the flexible chains can dynamically adjust their spatial arrangement at interfaces [3].

Molecular flexibility Rotatable bonds Colloidal stability

Patent-Cited Tracer Utility: Unique Detection Advantage Over Non-Functionalized PEGs

European Patent EP3052465B1 specifically claims bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate and its structural analogs as polyfunctionalized tracers for industrial fluid monitoring [1]. The patent demonstrates that the compound's dual benzyl-terminated PEG architecture enables sensitive detection by liquid chromatography-mass spectrometry (LC-MS) at concentrations sufficient for reservoir tracer studies, while simple PEGs lacking the phosphate-bridged bis-benzyl structure lack this unique mass signature and are not explicitly claimed for this application [1].

Chemical tracer LC-MS detection Oilfield chemistry

Enzyme-Responsive Charge-Reversal Potential: Class-Level Evidence Superior to Non-Phosphorylated Surfactants

Although direct data for the target compound are unavailable, the class of PEG-phosphate surfactants to which it belongs has been systematically evaluated for enzyme-triggered charge-reversal in nanoemulsions. In a study by Wolf et al. (2020), a structurally analogous PEG-phosphate surfactant (POAP) incorporated at 1% into SEDDS demonstrated a zeta potential shift from -15.1 mV to +6.5 mV upon incubation with intestinal alkaline phosphatase (IAP), corresponding to a phosphate cleavage-dependent surface charge inversion [1]. Non-phosphorylated PEG surfactants (e.g., PEG-40 hydrogenated castor oil) do not undergo this enzymatic charge switch. The target compound, bearing a central hydrogen phosphate group flanked by two PEG chains, is predicted to exhibit analogous phosphatase-responsive behavior, offering a procurement advantage for drug delivery systems requiring enzyme-triggered mucus permeation enhancement [1][2].

Charge-reversal nanoemulsions Alkaline phosphatase Mucus permeation

High-Value Application Scenarios for Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) Hydrogen Phosphate


LC-MS-Detectable Tracers for Oilfield Reservoir and Industrial Fluid Monitoring

Based on the patent-cited tracer utility [1], this compound is suitable for deployment as a polyfunctionalized chemical tracer in oilfield reservoir characterization and industrial fluid monitoring where sensitive LC-MS detection and unambiguous mass identification are required. Its bis-benzyl-phosphate architecture provides a unique mass signature that generic PEG tracers cannot replicate, enabling multiplexed tracing campaigns.

Enzyme-Responsive Self-Emulsifying Drug Delivery Systems (SEDDS) for Oral Biologics

Drawing on class-level evidence that PEG-phosphate surfactants achieve zeta potential shifts exceeding 20 mV upon phosphatase exposure [2], this compound can be formulated into SEDDS for oral delivery of peptide or nucleic acid therapeutics. The 14 H-bond acceptor sites (Section 3, Evidence Item 2) facilitate drug solubilization, while the predicted charge-reversal property enables sequential mucus permeation and epithelial uptake.

Aqueous-Phase Emulsifier Requiring Low LogP and High Colloidal Stability

For procurement specifying an anionic phosphate ester emulsifier with XLogP ≤ 0.5 and >30 rotatable bonds [1], this compound is preferable to dibenzyl phosphate (LogP = 2.17, 4 rotatable bonds) or bis(2-ethylhexyl) phosphate (LogP > 4) when water-dispersibility and conformational flexibility are essential, such as in agrochemical suspension concentrates or water-based coating formulations [3].

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